![molecular formula C17H30BN3O4 B1412619 {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester CAS No. 1613643-02-9](/img/structure/B1412619.png)
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester
Overview
Description
This compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . The tetramethyl-[1,3,2]dioxaborolan-2-yl group is a common motif in boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester. The pyrazol-1-yl-propyl-carbamic acid tert-butyl ester portion of the molecule would likely contribute to the overall polarity and reactivity of the compound .Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its boronic ester and pyrazol-1-yl-propyl-carbamic acid tert-butyl ester groups. For example, it might have a relatively high boiling point due to the presence of these functional groups .Scientific Research Applications
Synthesis and Characterization
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester serves as an important intermediate in synthesizing biologically active compounds. For instance, it is used in the synthesis of crizotinib, a drug utilized in cancer treatment. The compound has been synthesized through multi-step processes, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and the yield of these processes has been notably reported to be around 49.9%. The structural confirmation of the compound was achieved through MS and 1 HNMR spectrum analysis (Kong et al., 2016).
Crystal Structure and DFT Studies
The compound's crystal structure and molecular dynamics have been studied extensively. For example, its structure was confirmed through various spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. Additionally, its single crystal was determined through X-ray diffraction. These studies are pivotal in understanding the molecular structure and validating it through density functional theory (DFT) calculations. These studies ensure that the synthesized compounds possess the correct structure and conformations required for their intended scientific applications (Liao et al., 2022).
Application in Synthesis of Other Compounds
Further, this compound plays a crucial role in the synthesis route of target molecules, especially in the realm of pharmaceuticals targeting specific cellular mechanisms, such as mTOR-targeted PROTAC molecule PRO1. The synthesis involves palladium-catalyzed Suzuki reactions and precise control over reaction conditions to achieve high yields, indicating its importance in producing complex molecules with high specificity (Zhang et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)19-9-8-10-21-12-13(11-20-21)18-24-16(4,5)17(6,7)25-18/h11-12H,8-10H2,1-7H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRIEIOIUDYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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